(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield sulfonamide or sulfonate ester derivatives .
Scientific Research Applications
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying proteins and other biomolecules, thereby affecting their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-methanesulfonyl chloride: Similar in structure but lacks the methyl group at the 1-position.
Methanesulfonyl chloride: Lacks the pyrazole ring and is a simpler sulfonyl chloride compound.
Uniqueness
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is unique due to the presence of both the pyrazole ring and the sulfonyl chloride group, which confer specific reactivity and properties. This combination makes it particularly useful in the synthesis of complex organic molecules and in biochemical applications .
Properties
Molecular Formula |
C5H7ClN2O2S |
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Molecular Weight |
194.64 g/mol |
IUPAC Name |
(1-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3 |
InChI Key |
HIHNPWNPAPWJOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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